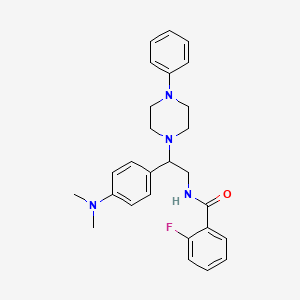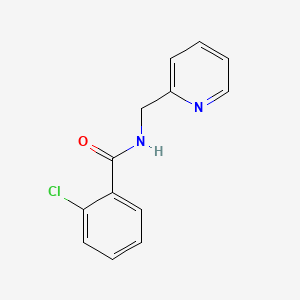![molecular formula C24H25NO5 B2811278 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid CAS No. 2503202-47-7](/img/structure/B2811278.png)
2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid” is a chemical compound with the CAS Number: 2503202-47-7 . It has a molecular weight of 407.47 . The compound finds applications in areas such as drug delivery, materials science, and chemical synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C24H25NO5/c26-22(27)11-16-12-24(15-30-16)9-10-25(14-24)23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
The compound has a molecular weight of 407.47 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
One key area of application for compounds with complex spirocyclic and heterocyclic structures involves their synthesis and chemical modification. Research has demonstrated various methodologies for the synthesis and functionalization of spirocyclic compounds, highlighting their importance in organic chemistry. For instance, the synthesis of new 3H-pyrrole derivatives from 3-aryl-2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes showcases the chemical reactivity and versatility of these structures in producing pharmacologically relevant scaffolds (Belikov et al., 2016).
Pharmacological Applications
Compounds bearing the spirocyclic and azaspiro motifs have been explored for their potential in drug discovery, particularly in the development of new therapeutic agents. For example, novel adamantane derivatives have been synthesized and tested for their cytotoxic and apoptotic effects, indicating the potential of spirocyclic structures in cancer therapy (Turk-Erbul et al., 2021).
Antiviral Research
Spirocyclic compounds have also shown promise in antiviral research. A study on spirothiazolidinone derivatives revealed significant activity against influenza A/H3N2 virus, demonstrating the utility of these compounds in developing new antiviral drugs (Apaydın et al., 2020).
Catalysis and Organic Reactions
The structural complexity of spirocyclic compounds lends itself to applications in catalysis and organic synthesis. Research detailing the Cu(II)-catalyzed domino reaction of 2H-azirines with diazotetramic and diazotetronic acids to produce triazole derivatives underscores the role of these compounds in facilitating novel organic transformations (Rostovskii et al., 2013).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as drug delivery or materials science.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[7-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)11-16-12-24(15-30-16)9-10-25(14-24)23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVESBLDAPUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)
